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Compound of Interest

Compound Name:
(1-(2,2-difluoroethyl)-1H-pyrazol-4-

yl)methanamine

CAS No.: 1342868-63-6

Cat. No.: B1468018

Get Quote

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged

scaffold," a molecular framework that consistently appears in a multitude of biologically active

agents.[1] Its unique electronic properties, metabolic stability, and ability to engage in multiple

hydrogen bonding patterns have cemented its role in medicinal chemistry.[2] More than 30

pyrazole-containing drugs have been approved by the U.S. FDA since 2011 alone, targeting a

wide array of diseases from cancer to erectile dysfunction.[1][3]

Parallel to the rise of such scaffolds is the strategic incorporation of fluorine into drug

candidates. The "fluorine effect" is a powerful tool used to modulate key drug-like properties,

including metabolic stability, lipophilicity, bioavailability, and binding affinity.[4] The replacement

of hydrogen with fluorine can block metabolic hotspots, alter pKa, and influence molecular

conformation, providing a nuanced approach to overcoming pharmacokinetic challenges.[4]

This guide focuses on the intersection of these two powerful concepts: the 2,2-difluoroethyl

pyrazole amine building block. Specifically, we will delve into the properties and applications of

key intermediates like 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine. By combining the robust

pharmacophoric features of the 3-aminopyrazole core with the advantageous physicochemical
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contributions of the 2,2-difluoroethyl group, this building block offers a compelling starting point

for the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibition.[5]

PART 1: The 2,2-Difluoroethyl Group - A Bioisosteric
Perspective
The geminal difluoroalkyl motif (CHF₂) is not merely a metabolic shield; it is a sophisticated

bioisostere, a chemical mimic that can replace other functional groups to enhance molecular

properties. The 2,2-difluoroethyl group is particularly notable as a bioisostere for the methoxy

group (-OCH₃).

While structurally similar, the electronic properties are distinct. The difluoroethyl group mimics

the steric profile of a methoxy group but offers superior metabolic stability by being resistant to

oxidative degradation.[6] Furthermore, the C-F bond's high strength and the electron-

withdrawing nature of the fluorine atoms can significantly alter the molecule's dipole moment

and hydrogen bond accepting capability, influencing its interaction with protein targets.[7] The

CF₂H group can also serve as a bioisostere for alcohol, thiol, and amine moieties due to its

acidic proton, which can participate in hydrogen bonding.
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Caption: General synthetic workflow for N-alkylation of 3-aminopyrazole.

Experimental Protocol: Representative Synthesis
Causality: This protocol uses cesium carbonate as a base due to its high solubility in polar

aprotic solvents like DMF and its ability to facilitate N-alkylation without promoting significant

side reactions. DMF is chosen for its high boiling point and ability to dissolve the pyrazole salt

intermediate.

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-

pyrazol-3-amine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~0.2 M).

Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the suspension. Stir at room

temperature for 15 minutes. The formation of the pyrazolate anion is the critical step for

subsequent nucleophilic attack.

Alkylation: Add 1-bromo-2,2-difluoroethane (1.2 eq) dropwise to the stirring suspension.

Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC or LC-

MS until consumption of the starting material is observed.

Quenching & Extraction: Cool the mixture to room temperature and pour it into cold water.

Extract the aqueous layer with ethyl acetate (3 x volumes). The organic layers are combined.

Washing: Wash the combined organic layers with brine to remove residual DMF and salts.

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a

gradient of ethyl acetate in hexanes) to yield the pure 1-(2,2-difluoroethyl)-1H-pyrazol-3-

amine.

PART 3: Physicochemical and Spectroscopic
Properties
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The properties of this building block are a direct consequence of its constituent parts: the basic

aminopyrazole ring and the electron-withdrawing difluoroethyl group.

Physicochemical Data
Property Value Source/Rationale

CAS Number 1006462-38-9 [3][8]

Molecular Formula C₅H₇F₂N₃ [9]

Molecular Weight 147.13 g/mol [9]

Physical Form Liquid [3]

Predicted XlogP 0.7 [10]

pKa (predicted) ~3-4

The amine is basic, but the

pyrazole ring and difluoroethyl

group are electron-

withdrawing, reducing basicity

compared to a simple

alkylamine.

Storage 2-8 °C, Inert Atmosphere [3]

Predicted Spectroscopic Data
Rationale: Specific experimental spectra are not readily available in the literature. The following

predictions are based on established principles of NMR and IR spectroscopy and data from

analogous structures. [11][12] ¹H NMR (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.30 d 1H H-5 (pyrazole)

Doublet due to
coupling with
H-4. Downfield
due to ring
aromaticity.

~6.10 tt 1H -CH₂CHF₂

Triplet of triplets

due to coupling

with vicinal CH₂

protons and

geminal fluorine

atoms.

~5.80 d 1H H-4 (pyrazole)

Doublet due to

coupling with H-

5.

~4.35 dt 2H -CH₂CHF₂

Doublet of

triplets due to

coupling with

vicinal CHF₂

proton and

geminal fluorine

atoms.

| ~3.80 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |

¹³C NMR (100 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Assignment Rationale

~155.0 s C-3 (C-NH₂)

Carbon attached to
the electron-
donating amine
group.

~135.0 s C-5 Pyrazole ring carbon.

~113.0 t -CH₂CHF₂

Carbon is split into a

triplet by the two

attached fluorine

atoms (¹JCF).

~95.0 s C-4 Pyrazole ring carbon.

| ~52.0 | t | -CH₂CHF₂ | Carbon is split into a triplet by the two geminal fluorine atoms (²JCF). |

IR Spectroscopy (neat)

Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

3400-3200 Medium, Broad N-H stretch

Characteristic of a
primary amine. Two
bands may be
visible.

3150-3100 Medium C-H stretch (aromatic) Pyrazole ring C-H.

2980-2900 Medium C-H stretch (aliphatic) Ethyl group C-H.

1640-1600 Strong N-H bend (scissoring)
Primary amine

deformation.

1580-1450 Medium-Strong C=N, C=C stretch
Pyrazole ring

vibrations.
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| 1150-1050 | Strong | C-F stretch | Strong, characteristic absorption for organofluorine

compounds. |

PART 4: Reactivity and Applications in Drug
Development
The 2,2-difluoroethyl pyrazole amine building block is a bifunctional molecule whose reactivity

is dominated by the primary amino group. This amine serves as a versatile nucleophilic handle

for constructing more complex molecular architectures.

Key Reactions:
Amide Bond Formation: The amine readily reacts with carboxylic acids, acid chlorides, or

anhydrides to form stable amide linkages, a cornerstone of many kinase inhibitor backbones.

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions (e.g.,

NaBH(OAc)₃) provides access to secondary amines.

Buchwald-Hartwig Amination: As a nucleophile, it is an excellent coupling partner with aryl or

heteroaryl halides/triflates in palladium-catalyzed cross-coupling reactions. This is one of the

most powerful and common methods for creating the C-N bonds central to many targeted

therapies.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another

common functional group in pharmaceuticals.

Application Workflow: Synthesis of a Kinase Inhibitor
Scaffold
The primary application of this building block is in the synthesis of kinase inhibitors. [5]The 3-

aminopyrazole motif can act as a "hinge-binder," forming critical hydrogen bonds with the

backbone of the kinase hinge region in the ATP-binding site. The difluoroethyl group projects

into solvent-exposed regions or other pockets, where it can improve solubility and metabolic

properties.
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Caption: Use of the building block in kinase inhibitor synthesis.

Conclusion and Future Outlook
The 2,2-difluoroethyl pyrazole amine building block is a high-value intermediate for medicinal

chemistry and drug development. It elegantly combines the proven biological relevance of the

pyrazole scaffold with the pharmacokinetic benefits of strategic difluorination. Its versatile

reactivity, centered on the primary amine, allows for its seamless integration into a variety of

synthetic routes targeting complex molecules. As the demand for kinase inhibitors with

improved potency, selectivity, and drug-like properties continues to grow, the utility of well-

designed, fluorinated building blocks like this will only increase, making it an essential tool for

researchers in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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